molecular formula C12H17NO3 B7866071 Ethyl 2-amino-5-isopropoxybenzoate

Ethyl 2-amino-5-isopropoxybenzoate

Cat. No.: B7866071
M. Wt: 223.27 g/mol
InChI Key: MGIAJCYGDTXPHV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-isopropoxybenzoate is a chemical compound with the molecular formula C14H21NO4. It is a derivative of benzoic acid and is characterized by the presence of an amino group (-NH2) and an isopropoxy group (-OCH(CH3)2) attached to the benzene ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-5-isopropoxybenzoate can be synthesized through several synthetic routes. One common method involves the reaction of 2-amino-5-isopropoxybenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-5-isopropoxybenzoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

Ethyl 2-amino-5-isopropoxybenzoate is utilized in several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis and is used to prepare more complex molecules.

  • Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It is used in the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 2-amino-5-isopropoxybenzoate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved vary based on the context of the research.

Comparison with Similar Compounds

Ethyl 2-amino-5-isopropoxybenzoate is similar to other benzoic acid derivatives, such as ethyl 2-amino-5-ethoxybenzoate and ethyl 2-amino-5-methoxybenzoate. These compounds differ in the nature of the substituent groups attached to the benzene ring, which affects their chemical properties and applications. This compound is unique due to its isopropoxy group, which imparts distinct chemical reactivity and biological activity compared to its counterparts.

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Properties

IUPAC Name

ethyl 2-amino-5-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-4-15-12(14)10-7-9(16-8(2)3)5-6-11(10)13/h5-8H,4,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGIAJCYGDTXPHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)OC(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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